molecular formula C10H16F2N2O B1478754 2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one CAS No. 2097992-78-2

2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one

Cat. No.: B1478754
CAS No.: 2097992-78-2
M. Wt: 218.24 g/mol
InChI Key: NKTLVYOBJFTLAC-UHFFFAOYSA-N
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Description

2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H16F2N2O and its molecular weight is 218.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Rearrangement of β-Amino Alcohols

Research on the rearrangement of β-amino alcohols via aziridinium intermediates offers insights into the synthesis of complex amino-derived compounds. Such rearrangements are important for creating a variety of amines, which could be relevant to the synthesis or modification of compounds like 2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one (Métro, Duthion, Gomez Pardo, & Cossy, 2010).

Biosensors for Amino Acid Determination

The development of biosensors for the determination of D and L-amino acids illustrates the application of amino acid analysis in food quality, biomedical diagnostics, and environmental monitoring. These technologies emphasize the importance of amino acids in various scientific fields and could be relevant for analyzing compounds with complex structures (Pundir, Lata, & Narwal, 2018).

Asymmetric Synthesis of α-Amino Acids

Asymmetric synthesis of α-amino acids through Michael addition reactions involving Ni(II) complexes of amino acids underscores the importance of stereochemistry in drug development and synthesis of biologically active compounds. This area of research may provide methods to synthesize or modify chiral centers in complex molecules, potentially including those similar to your compound of interest (Aceña, Sorochinsky, & Soloshonok, 2014).

Fluorine in Protein Design

The incorporation of fluorinated amino acids into proteins for novel chemical and biological properties indicates the broader applicability of fluorine chemistry in biotechnology and materials science. This research might be tangentially related to understanding the effects of fluorine substitutions in complex organic compounds (Buer & Marsh, 2012).

Properties

IUPAC Name

2-amino-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-10(12)3-1-2-7-5-14(6-8(7)10)9(15)4-13/h7-8H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTLVYOBJFTLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(C1)(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one
Reactant of Route 2
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one
Reactant of Route 4
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one
Reactant of Route 5
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one
Reactant of Route 6
2-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-one

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